molecular formula C11H14O B8612606 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-1-ol

6,7,8,9-Tetrahydro-5H-benzo[7]annulen-1-ol

Cat. No.: B8612606
M. Wt: 162.23 g/mol
InChI Key: SNXQMPMXKRXMPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7,8,9-Tetrahydro-5H-benzo[7]annulen-1-ol is an organic compound with the molecular formula C11H14O It is a derivative of benzocycloheptene, characterized by the presence of a hydroxyl group at the fourth position and a partially saturated seven-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-1-ol can be achieved through several methods. One common approach involves the condensation of acetylacetone with phenol, followed by an oxidation reaction. The initial step involves the formation of phenolacetone through a condensation reaction, which is then oxidized to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-5H-benzo[7]annulen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a fully saturated cycloheptane derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: 4-oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene.

    Reduction: 4-hydroxy-6,7,8,9-tetrahydrobenzocycloheptane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

6,7,8,9-Tetrahydro-5H-benzo[7]annulen-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6,7,8,9-tetrahydro-5H-benzocycloheptene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    5-phenyl-6,7,8,9-tetrahydro-5H-benzocycloheptene:

    6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one: Contains a ketone group, making it more reactive in oxidation and reduction reactions.

Uniqueness

6,7,8,9-Tetrahydro-5H-benzo[7]annulen-1-ol is unique due to the presence of the hydroxyl group, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

6,7,8,9-tetrahydro-5H-benzo[7]annulen-4-ol

InChI

InChI=1S/C11H14O/c12-11-8-4-6-9-5-2-1-3-7-10(9)11/h4,6,8,12H,1-3,5,7H2

InChI Key

SNXQMPMXKRXMPZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)C(=CC=C2)O

Origin of Product

United States

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